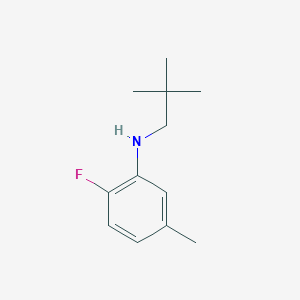

N-(2,2-dimethylpropyl)-2-fluoro-5-methylaniline

Description

N-(2,2-Dimethylpropyl)-2-fluoro-5-methylaniline is a fluorinated aniline derivative with a branched alkyl substituent (neopentyl group) on the amine and a methyl group at the 5-position of the aromatic ring. The fluorine atom at the 2-position introduces electronegativity, altering the ring's electron density and reactivity. The neopentyl group (2,2-dimethylpropyl) confers steric bulk, which may influence solubility, stability, and interactions in chemical or biological systems.

Properties

Molecular Formula |

C12H18FN |

|---|---|

Molecular Weight |

195.28 g/mol |

IUPAC Name |

N-(2,2-dimethylpropyl)-2-fluoro-5-methylaniline |

InChI |

InChI=1S/C12H18FN/c1-9-5-6-10(13)11(7-9)14-8-12(2,3)4/h5-7,14H,8H2,1-4H3 |

InChI Key |

CUJDEAGGWCJNKO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)F)NCC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethylpropyl)-2-fluoro-5-methylaniline typically involves the reaction of 2-fluoro-5-methylaniline with 2,2-dimethylpropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for efficient production and minimizes the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethylpropyl)-2-fluoro-5-methylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

Substitution: The fluorine atom and methyl group on the aniline ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents such as halogens (Cl2, Br2) or alkylating agents (R-X) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can result in a variety of substituted aniline derivatives.

Scientific Research Applications

N-(2,2-dimethylpropyl)-2-fluoro-5-methylaniline has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,2-dimethylpropyl)-2-fluoro-5-methylaniline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Substituent Effects

Key Analogs :

2-Fluoro-5-methyl-N-(2-methylpropyl)aniline ():

- Substituent: Isobutyl (2-methylpropyl) group.

- Structural Difference: Less steric hindrance compared to neopentyl.

- Implications: Higher solubility in polar solvents due to reduced branching.

N-[1-(4-Chlorophenyl)propyl]-5-fluoro-2-methylaniline (): Substituent: 4-Chlorophenylpropyl group.

5-Fluoro-N-[furan-2-yl(phenyl)methyl]-2-methylaniline (): Substituent: Furan-phenyl hybrid group. Structural Difference: Heterocyclic furan increases polarity and hydrogen-bonding capacity.

Substituent Impact Table :

| Compound | Substituent | Steric Bulk | Solubility Trend | Reactivity Influence |

|---|---|---|---|---|

| Target Compound | Neopentyl | High | Low (hydrophobic) | Reduced nucleophilic attack |

| 2-Fluoro-5-methyl-N-(2-methylpropyl)aniline | Isobutyl | Moderate | Moderate | Moderate steric hindrance |

| N-[1-(4-Chlorophenyl)propyl]-5-fluoro-2-methylaniline | 4-Chlorophenylpropyl | Low | Low (lipophilic) | Enhanced aromatic interactions |

| 5-Fluoro-N-[furan-2-yl(phenyl)methyl]-2-methylaniline | Furan-phenyl | Low | High (polar) | Increased electrophilicity |

Spectroscopic and Physical Properties

- NMR Shifts : Fluorine at position 2 deshields adjacent protons, causing distinct $ ^1H $-NMR signals (~6.5–7.5 ppm for aromatic protons). The neopentyl group’s methyl protons resonate as a singlet (~1.0 ppm) due to symmetry, whereas isobutyl analogs show split peaks .

- Melting Point : Bulky substituents (e.g., neopentyl) typically increase melting points due to tighter crystal packing. For example, neopentyl-substituted analogs may exhibit melting points >100°C, compared to ~80°C for isobutyl derivatives .

- Solubility: Neopentyl’s hydrophobicity reduces water solubility (<0.1 mg/mL), whereas furan-containing analogs () show improved solubility in DMSO or ethanol .

Biological Activity

N-(2,2-Dimethylpropyl)-2-fluoro-5-methylaniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C12H16FN

- Molecular Weight : 195.26 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. This interaction can lead to various biochemical effects, including:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways.

- Modulation of Receptor Activity : It may bind to specific receptors, altering their function and influencing cellular responses.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

-

Anticancer Activity : Preliminary studies suggest that the compound has potential anticancer properties. It has been evaluated against various cancer cell lines, demonstrating cytotoxic effects.

- Case Study : In a study involving the National Cancer Institute's (NCI) 60 cancer cell line panel, compounds structurally related to this compound showed significant inhibition rates against several types of cancer cells, with mean GI50 values indicating effective growth inhibition.

Cell Line GI50 (μM) TGI (μM) HOP-62 (Lung) 15.72 50.68 DU-145 (Prostate) 44.35 - OVCAR-8 (Ovarian) 27.71 - - Antiviral Activity : The compound's structural analogs have been investigated for antiviral properties, particularly against flaviviruses such as Zika and dengue. The mechanism often involves inhibition of viral proteases essential for replication.

- Neuroprotective Effects : Some studies have suggested that derivatives of this compound may exhibit neuroprotective effects, potentially benefiting conditions like neurodegeneration through modulation of neurotransmitter systems.

In Vitro Studies

In vitro evaluations have shown that this compound and its analogs can significantly inhibit cell proliferation in various cancer models. For instance:

- In a study assessing the effects on human tumor cells, compounds with similar structures demonstrated an average growth inhibition rate of approximately 12.53% across multiple cell lines.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Modifications in the molecular structure can lead to enhanced potency or selectivity against specific targets.

| Modification Type | Effect on Activity |

|---|---|

| Fluorine Substitution | Increased lipophilicity and target binding |

| Alkyl Chain Length | Altered pharmacokinetics and bioavailability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.